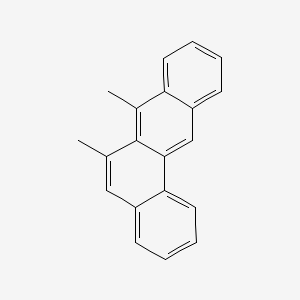
Benz(a)anthracene, 6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 6,7-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 6 and 7 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benz(a)anthracene, 6,7-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-step procedure to synthesize substituted anthracenes involves a [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene derivatives .
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 6,7-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of environmental pollutants on human health. Some specific applications include:
Chemistry: Used to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Employed in research on DNA adduct formation and mutagenesis.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Investigated for its role in the formation of soot and other combustion by-products
Mecanismo De Acción
The carcinogenic effects of benz(a)anthracene, 6,7-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. This process involves the formation of epoxides and diol epoxides, which are highly reactive and can cause DNA damage .
Comparación Con Compuestos Similares
Benz(a)anthracene, 6,7-dimethyl- is similar to other polycyclic aromatic hydrocarbons such as:
Benz(a)anthracene: The parent compound without the methyl groups.
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
The uniqueness of benz(a)anthracene, 6,7-dimethyl- lies in its specific methylation pattern, which influences its reactivity and biological effects .
Propiedades
Número CAS |
20627-28-5 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
6,7-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)19-12-16-8-3-5-9-17(16)14(2)20(13)19/h3-12H,1-2H3 |
Clave InChI |
WPDOEEIWRBGJOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C(=C13)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


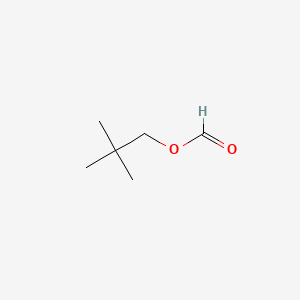
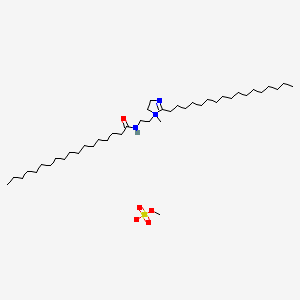


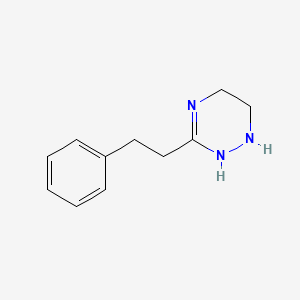
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
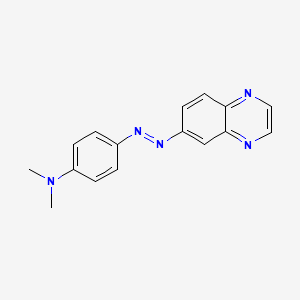

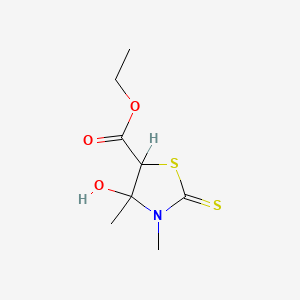


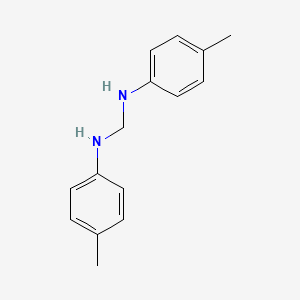

![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
